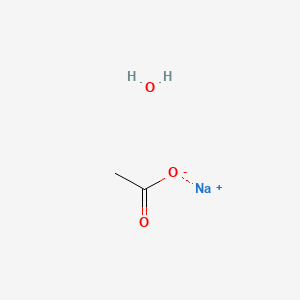

Sodium acetate hydrate

Description

Properties

CAS No. |

31304-44-6 |

|---|---|

Molecular Formula |

C2H5NaO3 |

Molecular Weight |

100.05 g/mol |

IUPAC Name |

sodium;acetate;hydrate |

InChI |

InChI=1S/C2H4O2.Na.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+1;/p-1 |

InChI Key |

DGPIGKCOQYBCJH-UHFFFAOYSA-M |

SMILES |

CC(=O)[O-].O.[Na+] |

Canonical SMILES |

CC(=O)[O-].O.[Na+] |

Other CAS No. |

31304-44-6 |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of sodium acetate trihydrate?

Technical Monograph: Sodium Acetate Trihydrate ( )

Content Type: Technical Guide / Whitepaper Target Audience: Pharmaceutical Scientists, Process Engineers, and Quality Control Analysts[1]

Executive Summary

Sodium Acetate Trihydrate (SAT) is a ubiquitous yet critical excipient in biopharmaceutical workflows.[1] While often categorized simply as a buffering agent, its unique physicochemical properties—specifically its phase-change thermodynamics and high aqueous solubility—render it indispensable for protein purification, dialysis formulations, and thermal stabilization.

This guide moves beyond basic data sheets to analyze the causality behind SAT’s behavior. We examine why it serves as the gold standard for Protein A elution, the thermodynamics of its "incongruent melting," and the rigorous analytical protocols required to ensure USP/EP compliance in drug development.

Physicochemical Profile

Core Chemical Data

SAT is the conjugate base of a weak acid (acetic acid), crystallizing in a monoclinic lattice structure. Its high water solubility is temperature-dependent, a property exploited in supersaturation applications.

| Property | Value / Characteristic | Relevance to Protocol |

| Formula | Stoichiometry critical for molarity calc. | |

| Molecular Weight | 136.08 g/mol | Used for buffer mass balance.[1][2] |

| CAS Number | 6131-90-4 | Distinct from anhydrous (127-09-3).[1][3][4][5] |

| Melting Point | 58°C (Incongruent) | Dissolves in own crystal water (lattice collapse).[1] |

| pH (5% w/v) | 7.5 – 9.0 | Alkaline in pure solution; requires acidification for buffers.[1] |

| Solubility (20°C) | ~46.4 g / 100 mL | Highly soluble; suitable for high-ionic strength washes.[1] |

| pKa (Acetic Acid) | 4.76 (at 25°C) | Buffering range effective at pH 3.7 – 5.[1]7. |

Thermodynamics: The "Hot Ice" Phenomenon

Unlike simple melting, SAT undergoes incongruent melting at 58°C. The crystal lattice collapses, and the salt dissolves in its own waters of hydration.

-

Mechanism: Upon cooling, the solution can remain in a metastable, supersaturated liquid state down to room temperature.

-

Application Risk: In process lines, unintentional nucleation (via seed crystals or mechanical shock) can cause rapid exothermic crystallization, potentially clogging filtration units or tubing.

-

Mitigation: Maintain process temperatures >60°C during concentrated stock preparation or use continuous agitation to prevent local supersaturation zones.

Aqueous Chemistry & Buffer Design[1]

The Henderson-Hasselbalch Application

In drug development, SAT is primarily used to prepare Acetate Buffers (pH 3.6–5.6). This range is critical for Protein A Chromatography , where low pH is required to dissociate the Antibody-Protein A complex without permanently denaturing the target protein.

The Equation:

Protocol: 1.0 M Acetate Buffer Stock (pH 5.0)

Standardized for downstream processing.[1]

Reagents:

Step-by-Step Methodology:

-

Calculation: Target pH 5.0 is near the pKa (4.76), providing maximal buffering capacity.

-

Dissolution: Weigh 95.2 g of Sodium Acetate Trihydrate (0.7 mol). Dissolve in ~600 mL WFI.

-

Note: Endothermic dissolution initially cools the solution; allow to equilibrate to 20–25°C to ensure accurate pH reading.

-

-

Acidification: Add 17.2 mL Glacial Acetic Acid (~0.3 mol).

-

Adjustment: Monitor pH. Adjust with 5 M NaOH or Glacial Acetic Acid to pH 5.0 ± 0.1.

-

Final Volume: Dilute to 1.0 L with WFI. Filter through 0.22 µm membrane to sterilize.

Quality Control & Analytical Characterization

To ensure "Trustworthiness" in clinical applications, the raw material must meet USP/EP specifications. The most critical assay is the Non-Aqueous Titration , as aqueous titration is inaccurate due to the weak basicity of the acetate ion.

USP Assay Protocol (Non-Aqueous Titration)

Principle: Glacial acetic acid is used as the solvent to enhance the basicity of sodium acetate, allowing it to be titrated against perchloric acid (

Reagents:

Workflow:

-

Weighing: Accurately weigh ~200 mg of SAT sample.

-

Solvation: Dissolve in 40 mL Glacial Acetic Acid.

-

Critical Step: Ensure complete dissolution; SAT dissolves slower in acetic acid than in water.

-

-

Indicator: Add 2 drops Crystal Violet TS.

-

Titration: Titrate with 0.1 N Perchloric Acid until the violet color transitions to a blue-green endpoint.

-

Calculation:

[1]- : Volume of titrant (mL)

- : Normality of titrant

- : Equivalence factor (13.608 mg/mEq for Trihydrate)[1]

- : Weight of sample (mg)

Loss on Drying (LOD)

Biopharmaceutical Applications

Protein A Elution

In monoclonal antibody (mAb) purification, SAT is the buffer of choice for elution.

-

Mechanism: The acetate buffer lowers the column environment to pH ~3.5. This protonates histidine residues on the Protein A ligand and the antibody Fc region, causing electrostatic repulsion and releasing the antibody.

-

Why SAT? Citrate buffers are an alternative but can cause higher rates of protein precipitation. Acetate is gentler and stable.

Hemodialysis

SAT is used as a buffering agent in dialysis fluid to correct metabolic acidosis. While bicarbonate is now more common, acetate-based dialysates are still relevant for specific stability profiles in concentrate storage.

Process Logic Visualization

The following diagram illustrates the decision logic for Buffer Preparation and Quality Control, ensuring the material meets the stringent requirements for drug development.

Figure 1: Operational workflow for preparing and validating Sodium Acetate buffers in a GMP environment, highlighting critical decision points regarding solubility and specification compliance.

References

-

United States Pharmacopeia (USP). Sodium Acetate Monograph (USP-NF).[1] Official May 1, 2023.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23665404: Sodium Acetate Trihydrate. Accessed 2025.[3][5] [1]

-

Sigma-Aldrich. Solubility of Inorganic Compounds in Water at Various Temperatures. Technical Library.

-

Google Patents. Buffer system for protein purification (Protein A Elution).[1] US20170174721A1.

-

ChemicalBook. Sodium Acetate Trihydrate Chemical Properties and MSDS.[1]

Sources

- 1. Sodium acetate - Wikipedia [en.wikipedia.org]

- 2. Sodium acetate buffer - Sharebiology [sharebiology.com]

- 3. Sodium Acetate Trihydrate | C2H9NaO5 | CID 23665404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugfuture.com [drugfuture.com]

- 5. trungtamthuoc.com [trungtamthuoc.com]

- 6. fao.org [fao.org]

- 7. annexechem.com [annexechem.com]

- 8. himedialabs.com [himedialabs.com]

Molecular Architecture & Phase Dynamics of Sodium Acetate Trihydrate

Executive Summary

Sodium Acetate Trihydrate (

Crystallographic Architecture

To manipulate SAT for drug delivery or energy storage, one must first understand the rigidity of its lattice. Unlike the anhydrous form, the trihydrate relies on a complex network of hydrogen bonds to stabilize the sodium coordination sphere.

Crystal System and Lattice Parameters

SAT crystallizes in the Monoclinic system, specifically the centrosymmetric space group

Table 1: Crystallographic Data for

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Anisotropic thermal expansion properties.[1] |

| Space Group | Centrosymmetric; dictates IR/Raman activity.[1] | |

| Z (Units/Cell) | 8 | High packing density for a hydrate.[1] |

| Lattice | Primary axis of methyl-layer stacking.[1] | |

| Lattice | Axis of hydrogen-bonding network.[1] | |

| Lattice | Axis of ionic coordination chains.[1] | |

| Angle | Significant shear strain potential during phase change.[1] |

The Coordination Sphere

The structural integrity of SAT hinges on the sodium cation (

-

Ligands: The

is coordinated by six oxygen atoms. -

Bridging: Both acetate oxygens and water molecules act as bridges between adjacent

centers, forming continuous 1D chains along the -

The "Water Glue": The three water molecules are not merely trapped; they are structural ligands. Removing them (dehydration) collapses the coordination geometry, transitioning the material to the anhydrous phase (

) and completely altering its solubility and thermal profile.

Structural Logic Visualization

The following diagram illustrates the hierarchical bonding interactions that stabilize the solid state.

Figure 1: Hierarchical bonding diagram of Sodium Acetate Trihydrate, showing the transition from ionic coordination to the 3D lattice structure.[1]

Thermodynamics & Phase Dynamics

SAT is a classic "incongruent melting" compound. At

The Supercooling Mechanism

The most defining feature of SAT for researchers is its stable supercooling .

-

Melting: Upon heating

, the crystal lattice breaks. The -

Metastability: Upon cooling, the solution can remain liquid down to

(or lower) without crystallizing.[1] -

Causality: The high viscosity and complex hydrogen bond rearrangement required to re-establish the

lattice create a massive activation energy barrier for homogeneous nucleation. -

Triggering: Crystallization requires a seed crystal or mechanical shock (nucleation site) to bypass this barrier, releasing latent heat (

) instantaneously.[1]

Phase Cycle Workflow

Figure 2: The thermal cycle of SAT. Note the critical heating step required to ensure stable supercooling.[4]

Experimental Characterization Protocols

For researchers developing PCMs or pharmaceutical buffers, the following protocols ensure data integrity.

Protocol A: Thermal History Eradication (The "Phantom Nuclei" Issue)

Objective: To achieve consistent supercooling, one must eliminate microscopic crystal remnants that survive the nominal melting point.

-

Preparation: Seal SAT sample in a glass vial or DSC pan.

-

Melting: Heat to

. The solid will appear to liquefy. -

History Destruction (Critical Step): Continue heating to

and hold for 30 minutes .-

Reasoning: Micro-clusters of the anhydrous salt or persistent hydrate structures can survive at

, acting as heterogeneous nucleation sites upon cooling.

-

-

Cooling: Cool at

to ambient temperature. The sample should remain liquid.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Accurate determination of Latent Heat of Fusion (

-

Instrument: Heat-flux DSC (e.g., TA Instruments or Mettler Toledo).[1]

-

Atmosphere: Nitrogen purge (

) to prevent dehydration of the sample surface. -

Pan Type: Hermetically sealed aluminum pans (T-zero). Do not use crimped pans that allow vapor escape.

-

Method:

-

Equilibrate at

. -

Ramp

to -

Integrate the endothermic peak (onset

).[1]

-

-

Validation: Expected

should be

Applications & Formulation Logic

Pharmaceutical Buffering

In drug development, SAT is preferred over the anhydrous form for its solubility profile and buffering capacity.

-

Buffer Range: pH 3.7 – 5.6 (Acetate buffer system).[1]

-

Mechanism: The acetate ion (

) acts as a conjugate base, neutralizing protons.[1] -

Excipient Role: Used in dialysis fluids to correct metabolic acidosis.[5] The body metabolizes acetate to bicarbonate (

), providing a controlled alkalinizing effect.

Phase Change Materials (PCM)

SAT is a Tier-1 PCM candidate for low-grade waste heat recovery.[1]

-

Challenge: Phase segregation. Over repeated cycles, anhydrous

may precipitate out of the solution (incongruent melting), leading to a loss of latent heat capacity. -

Solution: Use of thickening agents (e.g., Carboxymethyl cellulose) and nucleating agents (e.g., Disodium Hydrogen Phosphate, DSP) to maintain homogeneity and trigger crystallization reliably.[1]

References

-

Crystal Structure & Lattice: Mannan, K. M., & Rahaman, M. O. (1972).[2] Crystallographic data for sodium acetate trihydrate. Acta Crystallographica Section B, 28(1), 320-320.[1][2] Link

-

Phase Change Mechanisms: Cabeza, L. F., et al. (2011).[1] Materials used as PCM in thermal energy storage in buildings: A review. Renewable and Sustainable Energy Reviews. Link

-

Supercooling & Nucleation: Sandnes, B., & Rekstad, J. (2006). Supercooling of salt hydrates.[4][6][7] Solar Energy, 80(5), 616-625.[1] Link

-

Pharmaceutical Applications: United States Pharmacopeia (USP) Monograph: Sodium Acetate.[1][8] Link[1]

-

General Properties: National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 517045, Sodium Acetate. Link[1]

Sources

- 1. Sodium acetate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. bookpremiumfree.com [bookpremiumfree.com]

- 4. researchgate.net [researchgate.net]

- 5. chemignition.com [chemignition.com]

- 6. Experimental Investigation on Mechanism of Latent Heat Reduction of Sodium Acetate Trihydrate Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sodium Acetate | CH3COONa | CID 517045 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Sodium Acetate Trihydrate (SAT) Phase Change Mechanism

Content Type: Advanced Technical Whitepaper Audience: Researchers, Formulation Scientists, and Process Engineers

Executive Technical Summary

Sodium Acetate Trihydrate (

This guide deconstructs the thermodynamics of this transition, the kinetics of its metastable supercooled state, and the critical failure modes (phase separation) that plague its reversibility. It provides actionable protocols for stabilizing SAT for thermal energy storage and pharmaceutical applications.

Thermodynamic Architecture

The Crystal Lattice and "Melting"

SAT crystallizes in a monoclinic system. The "melting" observed at

-

State A (Solid,

): Sodium and acetate ions are rigidly coordinated with three water molecules in a stable lattice. -

State B (Liquid,

): The lattice energy is overcome. The water molecules are released, acting as a solvent.[5]-

Crucial Distinction: This is technically dissolution in water of crystallization .[5]

-

Solubility Limit: At

, the solubility of anhydrous sodium acetate is slightly lower than the ratio present in the trihydrate. This leads to the Peritectic Point issue (see Section 4).

-

Enthalpy Profile

| Property | Value | Unit | Notes |

| Melting Point | Incongruent melting point | ||

| Latent Heat of Fusion | High energy density compared to paraffins | ||

| Specific Heat (Solid) | At | ||

| Specific Heat (Liquid) | At | ||

| Thermal Conductivity | Relatively low; requires enhancement (e.g., graphite) |

The Supercooling Mechanism & Nucleation[5]

SAT is notorious for its stability in a supercooled state.[1][3] A pure SAT melt can cool to room temperature (

Metastability and Gibbs Free Energy

In the supercooled region (

- (Gibbs Free Energy) favors the solid state.

-

However, the activation energy barrier for homogeneous nucleation is extremely high. The ions are hydrated and require a specific orientation to re-establish the crystal lattice. Without a template (seed), the probability of spontaneous organization is low.

Nucleation Triggers

To release the stored latent heat, the energy barrier must be bypassed via heterogeneous nucleation :

-

The "Clicker" (Metal Disc): Commonly used in hand warmers.

-

Nucleating Agents: Chemical additives that share lattice parameters with SAT.

Visualization: The Phase Change Cycle

The following diagram illustrates the hysteresis loop of SAT, highlighting the supercooling "trap."

Caption: The Hysteresis of SAT. Note the 'Supercooled' state acts as an energy storage reservoir until the 'Nucleation' trigger is applied.

Critical Failure Mode: Incongruent Melting & Phase Separation

For researchers developing SAT-based thermal batteries, phase separation is the primary adversary.[10]

The Mechanism of Failure

-

Decomposition: Upon melting at

, SAT decomposes into aqueous solution + solid Anhydrous Sodium Acetate ( -

Density Differential: Anhydrous

( -

Irreversibility: Upon cooling, the water is at the top and the salt is at the bottom. The water cannot penetrate the dense salt layer to re-hydrate it effectively.

-

Result: Over progressive cycles, the amount of active Trihydrate decreases, and the system accumulates inactive Anhydrous salt and excess water.

Stabilization Protocol (Thickening)

To prevent sedimentation, the viscosity of the liquid phase must be increased to suspend the anhydrous particles.

Recommended Formulation:

-

Base: Sodium Acetate Trihydrate.[1][2][3][5][6][7][8][11][12][13]

-

Thickener: Carboxymethyl Cellulose (CMC) or Xanthan Gum (

). -

Nucleator: DSP (

).

Caption: Formulation logic to counteract incongruent melting. CMC prevents settling; DSP prevents permanent supercooling.

Pharmaceutical Relevance: Hydrate Stability

While SAT is a PCM, drug development professionals utilize Sodium Acetate as a pH buffer and ion source. The phase change mechanism is critical for shelf-life stability .

-

Efflorescence: If stored in low humidity (

), SAT loses water to the atmosphere, forming a crust of anhydrous salt. This alters the dissolution rate of the formulation. -

Deliquescence: In high humidity, the anhydrous form will absorb water to form the trihydrate and eventually dissolve into a liquid solution.

-

Impact: Changes in hydration state affect the weight-basis dosing of the API (Active Pharmaceutical Ingredient) if the buffer mass changes.

Experimental Protocols

Protocol A: T-History Method (Latent Heat Verification)

Standard DSC (Differential Scanning Calorimetry) uses milligram samples which may not capture phase separation. The T-History method is superior for bulk PCM analysis.

-

Setup: Place a tube of SAT (Sample) and a tube of water (Reference) in a temperature-controlled bath.

-

Heating: Heat both to

(well above -

Cooling: Expose both to ambient air (

). Record temperature ( -

Analysis:

-

The water tube provides the heat transfer coefficient of the setup.

-

The plateau in the SAT cooling curve represents the phase change.

-

Calculation:

(Where

-

Protocol B: Cycling Stability Test

-

Preparation: Prepare SAT + 1% CMC + 3% DSP.

-

Equipment: Thermal cycler or programmable water bath.

-

Cycle:

-

Ramp to

(Hold 30 min). -

Cool to

(Hold 30 min).

-

-

Validation: Perform 50 cycles.

-

Check: After cycle 50, extract a core sample and run DSC. A loss of latent heat

indicates thickener failure.

References

-

Danish Technical University (DTU). (2017). Thermophysical Properties of Sodium Acetate Trihydrate Composites as Heat Storage Material. [Link]

-

NIST Chemistry WebBook. (2025). Acetic acid, sodium salt, hydrate (1:1:3) Phase Change Data. [Link][4]

-

Royal Society of Chemistry (RSC). (2020). Crystallisation studies of sodium acetate trihydrate – suppression of incongruent melting. [Link]

-

American Chemical Society (ACS). (2021). Extensive Screening and Performance Testing of Nucleating Agents for the Sodium Acetate Trihydrate PCM. [Link]

-

National Institutes of Health (NIH) / PubMed. (2022). Experimental Investigation on Mechanism of Latent Heat Reduction of Sodium Acetate Trihydrate Phase Change Materials. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Experimental Investigation on Mechanism of Latent Heat Reduction of Sodium Acetate Trihydrate Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN102212340A - Sodium acetate trihydrate phase change energy storage material compositions - Google Patents [patents.google.com]

- 5. Sodium acetate - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 8. resource.aminer.org [resource.aminer.org]

- 9. m.youtube.com [m.youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. 4C20.01 - Latent Heat of Fusion - Department of Physics | Montana State University [physics.montana.edu]

- 12. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 13. researchgate.net [researchgate.net]

Thermodynamic Architecture of Sodium Acetate Trihydrate for Thermal Energy Storage

Technical Whitepaper | Version 2.0

Executive Summary

Sodium Acetate Trihydrate (

This technical guide synthesizes recent advances in formulation engineering to overcome these barriers. It is designed for formulation scientists and energy researchers, drawing parallels between pharmaceutical solid-dispersion techniques and Phase Change Material (PCM) stabilization.[2]

Part 1: The Thermochemical Basis[2]

SAT is a salt hydrate where water molecules are integrated into the crystal lattice.[2] Upon heating, it does not "melt" in the traditional sense but rather dissolves into its own water of crystallization.[2]

Core Physicochemical Properties

Data aggregated from standard calorimetric studies (DSC).[2][3]

| Property | Value (Pure SAT) | Value (Optimized Composite) | Critical Note |

| Melting Point ( | 58.0 – 58.4 °C | 56.5 – 57.5 °C | Slight depression in composites due to colligative properties of additives.[2] |

| Latent Heat ( | 264 – 289 kJ/kg | 200 – 220 kJ/kg | Reduction is proportional to the mass fraction of non-PCM additives (thickeners/nucleators).[2] |

| Thermal Conductivity | ~0.6 W/(m[2]·K) | >2.0 W/(m[2]·K) | Requires conductive matrix (e.g., Expanded Graphite) to improve charge/discharge rates.[2] |

| Density (Solid) | 1.45 g/cm³ | 1.35 – 1.40 g/cm³ | Varies with composite porosity.[2] |

| Supercooling Degree | > 20 K (up to 100 K) | < 2 K | Critical Control Point : Without nucleators, SAT can remain liquid down to -20°C. |

The Mechanism of Incongruent Melting

SAT exhibits peritectic behavior . At 58°C, the solubility of anhydrous sodium acetate (

-

Heating: When SAT "melts," it forms a saturated aqueous solution and solid anhydrous salt precipitates because there is insufficient water to dissolve all the salt.[2]

-

Gravity Separation: The dense anhydrous salt (

) settles at the bottom.[2] -

Cooling (Failure): Upon cooling, the anhydrous salt at the bottom is physically separated from the water-rich supernatant.[2] The reaction to reform the trihydrate is diffusion-limited and incomplete.[2]

-

Result: Progressive loss of latent heat capacity with each thermal cycle (irreversibility).[2]

Part 2: Formulation Engineering & Stabilization[2]

To engineer a robust PCM, we must treat SAT as a composite system rather than a pure chemical.[2]

Nucleation Control (Solving Supercooling)

Supercooling allows energy storage stability but prevents on-demand release.[2] To trigger crystallization at

-

Standard Agent: Disodium Hydrogen Phosphate Dodecahydrate (DSP) (

).[2] -

High-Stability Agent: Calcium Chloride Dihydrate (

).[2]-

Benefit: Recent studies suggest better thermal stability above 80°C compared to DSP, which can dehydrate and deactivate.[2]

-

Phase Stabilization (Solving Segregation)

To prevent the anhydrous salt from settling (Stokes' Law), the viscosity of the melt must be increased to create a yield-stress fluid or a hydrogel network.[2]

-

Alternative: Fumed silica or Xanthan gum (though CMC is generally preferred for cost/performance ratio).[2]

Part 3: Visualization of Mechanisms[2]

Diagram 1: The Phase Segregation Failure Mode vs. Stabilized Workflow

This diagram illustrates the thermodynamic failure of pure SAT and how the composite formulation corrects it.

Caption: Comparative workflow showing the mechanism of incongruent melting in pure SAT and its mitigation via viscosity modification (CMC) and nucleation seeding (DSP).

Part 4: Validated Experimental Protocols

Protocol A: Formulation of SAT-Composite

Objective: Create a stable PCM with minimal supercooling (<2°C) and high cycling stability.[2]

-

Pre-treatment: Dry Sodium Acetate Trihydrate (SAT) at room temperature to ensure stoichiometry (avoid excess water which dilutes energy density).[2]

-

Melting: Place SAT in a beaker and heat to 80°C (well above

to ensure memory erasure). -

Thickening:

-

Slowly add Carboxymethyl Cellulose (CMC) (target: 3 wt%) while stirring at 500 RPM.

-

Critical Step: Ensure no clumps form.[2] Stir for 30 mins until a homogeneous viscous liquid is achieved.

-

-

Nucleation:

-

Conductivity (Optional): Fold in Expanded Graphite (EG) (target: 3–5 wt%) if high power output is required.[2]

-

Sealing: Pour into test capsules immediately to prevent moisture uptake/loss.

Protocol B: Differential Scanning Calorimetry (DSC) Analysis

Objective: Quantify latent heat and phase transition temperatures accurately. Note: Standard heating rates (10°C/min) often mask supercooling details.[2] A stepped approach is recommended.

-

Instrument: DSC with sub-ambient cooling capability (e.g., liquid nitrogen or chiller).[2]

-

Sample Prep: Hermetically seal 5–10 mg of composite in an aluminum pan.

-

Cycle Program:

Diagram 2: Formulation Logic Tree

Caption: Step-by-step formulation logic addressing the three primary thermodynamic deficits of Sodium Acetate Trihydrate.

References

-

Cabeza, L. F., et al. (2011).[2] Materials used as PCM in thermal energy storage in buildings: A review. Renewable and Sustainable Energy Reviews.[2] Link

-

Mao, Y., et al. (2020).[2] Experimental Investigation on Mechanism of Latent Heat Reduction of Sodium Acetate Trihydrate Phase Change Materials. Sol.[2][3] Energy Mater. Sol. Cells.[2] Link

-

Dannemand, M., et al. (2016).[2] Experimental investigations on prototype heat storage units utilizing stable supercooling of sodium acetate trihydrate mixtures. Applied Energy.[2][9] Link

-

Oliver, D. E., et al. (2020).[1][2] Crystallisation studies of sodium acetate trihydrate – suppression of incongruent melting and sub-cooling.[1][2] CrystEngComm (RSC).[2] Link

-

Hu, P., et al. (2011).[2] Phase change performance of sodium acetate trihydrate with AlN nanoparticles and CMC.[2][3] Solar Energy Materials and Solar Cells.[2] Link

Sources

- 1. Crystallisation studies of sodium acetate trihydrate – suppression of incongruent melting and sub-cooling to produce a reliable, high-performance phas ... - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE01454K [pubs.rsc.org]

- 2. Sodium acetate - Wikipedia [en.wikipedia.org]

- 3. Experimental Investigation on Mechanism of Latent Heat Reduction of Sodium Acetate Trihydrate Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Page loading... [wap.guidechem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. CN102212340A - Sodium acetate trihydrate phase change energy storage material compositions - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Study on Performance Improvement of Sodium Acetate Trihydrate in Thermal Energy Storage System by Disturbance [mdpi.com]

Thermodynamics to Therapeutics: The Technical Evolution of Sodium Acetate Trihydrate

Executive Summary

Sodium Acetate Trihydrate (

Physicochemical Foundations & Historical Context[1][2]

The "Hot Ice" Phenomenon

The discovery of SAT’s phase change properties dates back to early salt chemistry, but its thermodynamic characterization solidified in the 19th and 20th centuries. The material exhibits incongruent melting at

Crucially, SAT is prone to supercooling .[2] A pure, particle-free solution can cool to room temperature (

Thermodynamics of Nucleation

The transition from supercooled liquid to solid requires overcoming the Gibbs Free Energy of Nucleation (

Figure 1: Nucleation Energy Barrier

The diagram below illustrates the energy threshold required for a stable crystal nucleus to form. Below the critical radius (

Caption: Thermodynamic pathway of SAT crystallization. The system must surmount

Biomedical Applications: From Dialysis to Bioprocessing

While the exothermic properties of SAT drive thermal energy storage applications, its biochemical role is paramount in pharmaceutical sciences.

Hemodialysis: The Acetate Buffer Mechanism

In the mid-20th century, SAT became the standard buffer for hemodialysis. Bicarbonate (

-

Mechanism: Acetate acts as a bicarbonate precursor .[3] Upon entering the bloodstream via the dialyzer, it is rapidly metabolized by the liver and muscle tissue into Acetyl-CoA, entering the Krebs cycle (TCA) and consuming protons (

) or generating bicarbonate.[4] -

Stoichiometry:

. -

Modern Context: While "acetate intolerance" (hypotension due to vasodilation) led to the re-adoption of bicarbonate in modern 3-stream dialysis systems, acetate remains essential in the "acid concentrate" (3–4 mM) to prevent precipitation and maintain pH stability.

Figure 2: Metabolic Conversion Pathway The physiological conversion of dialysate acetate into systemic bicarbonate buffering.

Caption: Pathway showing the hepatic conversion of acetate to bicarbonate, correcting metabolic acidosis in renal failure.

Protein Formulation & Bioprocessing

In drug development, sodium acetate is a critical buffering agent (pH 3.6–5.6).

-

Stabilization: It stabilizes proteins by modulating the charge double-layer, preventing aggregation during purification (e.g., Protein A chromatography elution).

-

Carbon Source: In E. coli fermentation, acetate is a byproduct of overflow metabolism (Crabtree/Warburg effect). High concentrations inhibit growth, but controlled acetate feeding can induce specific recombinant protein pathways.

Technical Data Summary

Table 1: Thermophysical & Pharmacological Properties of Sodium Acetate Trihydrate

| Property | Value / Characteristic | Relevance |

| Molecular Formula | Stoichiometry for buffer calculation | |

| Melting Point | Phase change activation temp | |

| Latent Heat of Fusion | High energy density for thermal packs | |

| Solubility (Water) | Highly soluble, hypertonic potential | |

| pK_a (Acetic Acid) | Ideal buffering range pH | |

| Metabolic Fate | Converted to | Correction of metabolic acidosis |

| Toxicity (IV) | Vasodilator at high infusion rates | Cause of "Acetate Intolerance" in dialysis |

Experimental Protocol: Controlled Nucleation & Stabilization

Objective: Synthesize a stable Supercooled PCM (Phase Change Material) composite. Challenge: SAT suffers from phase separation (anhydrous salt settling) after repeated cycles. This protocol uses a thickening matrix (Xanthan Gum) to ensure cycle stability, a technique relevant for developing thermal shipping containers for biologics.

Materials

-

Sodium Acetate Trihydrate (Analytical Grade): 100g

-

Distilled Water: 10 mL (minimal addition)

-

Xanthan Gum (Stabilizer): 0.5g

-

Nucleation Trigger: Silver metal disc or SAT seed crystal.

Methodology

-

Stoichiometric Melting:

-

Place 100g SAT in a borosilicate beaker.

-

Heat to

in a water bath. Do not add excess water initially. The crystals will dissolve in their own hydration water. -

Scientific Note: Adding excess water lowers the saturation point, preventing supercooling.

-

-

Matrix Integration (Prevention of Phase Separation):

-

Once fully liquid, slowly disperse 0.5g Xanthan Gum while stirring at 200 RPM.

-

Maintain

for 15 minutes to ensure polymer hydration. -

Why: This increases viscosity, suspending anhydrous particles that form during peritectic melting, ensuring reversibility.

-

-

Filtration (Critical Step):

-

Filter the hot solution through a 0.45µm heated syringe filter into a sterile, smooth-walled container.

-

Why: Removes microscopic dust which acts as unwanted heterogeneous nucleation sites.

-

-

Supercooling:

-

Seal the container and allow it to cool undisturbed to

. -

Validation: The solution should remain liquid and viscous.

-

-

Nucleation Triggering:

-

Introduce a seed crystal or snap a metal disc.

-

Observation: Immediate exothermic crystallization. Temperature will jump to exactly

(the melting point) and hold until phase change is complete.

-

References

-

NIST Chemistry WebBook. Acetic acid, sodium salt, hydrate (1:1:3) Thermochemical Data.[1][5][6] National Institute of Standards and Technology. Link

-

National Institutes of Health (NIH). Acetate Metabolism in Physiology, Cancer, and Beyond. PMC. Link

-

Journal of the American Society of Nephrology. Dialysate Composition: Acetate vs Bicarbonate.Link

-

Sigma-Aldrich (Merck). Sodium Acetate Buffer Preparation and Product Information.Link

-

Department of Physics, Montana State University. Latent Heat of Fusion: Sodium Acetate Trihydrate Demonstration.Link

Sources

- 1. pp.bme.hu [pp.bme.hu]

- 2. bookpremiumfree.com [bookpremiumfree.com]

- 3. researchgate.net [researchgate.net]

- 4. Basics of base in hemodialysis solution: Dialysate buffer production, delivery and decontamination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. Acetic acid, sodium salt, hydrate (1:1:3) [webbook.nist.gov]

Technical Monograph: Sodium Acetate Trihydrate in Bioprocessing & Research

Executive Summary

Sodium Acetate Trihydrate (

Physicochemical Profile

Understanding the hydration state is the single most common source of experimental error. Researchers frequently miscalculate molarity by substituting the anhydrous form for the trihydrate, or vice versa.

Table 1: Comparative Physicochemical Data

| Property | Sodium Acetate (Anhydrous) | Sodium Acetate (Trihydrate) |

| Formula | ||

| MW ( g/mol ) | 82.03 | 136.08 |

| Appearance | White hygroscopic powder | Colorless crystals / Granular |

| Melting Point | 324°C (Decomposes) | 58°C (Dissolves in own water) |

| Solubility ( | ~123 g/100 mL (20°C) | ~46 g/100 mL (20°C) |

| Primary Risk | Dust inhalation | Thermal burns (supercooling) |

Critical Note: The Trihydrate form "melts" at ~58°C not by liquefying the salt, but by dissolving into its own waters of crystallization.[1] This is the mechanism behind "Hot Ice" and requires specific safety protocols (See Section 5).

Risk Assessment & Safety Protocols

While Sodium Acetate is not a carcinogen or potent toxin, specific lab hazards exist.

Chemical Hazards[3][4][5]

-

Inhalation: The anhydrous powder is a mild respiratory irritant. High concentrations of dust can cause coughing and throat irritation.

-

Control: Use a fume hood when weighing anhydrous powder.

-

-

pH Sensitivity: Aqueous solutions are moderately alkaline (pH 8.5–9.5).

-

Control: Standard PPE (nitrile gloves, safety glasses) is mandatory to prevent eye irritation.

-

Physical Hazards (The "Hot Ice" Phenomenon)

Sodium Acetate Trihydrate is a Phase Change Material (PCM). When a supersaturated solution crystallizes, it releases significant latent heat (~264 kJ/kg), reaching temperatures up to 54°C instantly.

-

Risk: Thermal burns if skin contacts the crystallizing mass; bursting containers if sealed during remelting.

-

Protocol: Never autoclave sealed bottles of crystallized sodium acetate. Loosen caps to prevent pressure buildup.

Core Protocol: 3M Sodium Acetate Buffer (pH 5.2)

This is the standard reagent for DNA precipitation. The most common error is adjusting pH with HCl, which introduces Chloride ions (

Workflow Visualization

Figure 1: Critical path for preparing molecular biology grade Sodium Acetate buffer. Note the strict prohibition of HCl for pH adjustment.

Step-by-Step Procedure

-

Stoichiometry: To make 1 Liter of 3M solution, weigh 408.24 g of Sodium Acetate Trihydrate.

-

Validation: If using Anhydrous, weigh 246.09 g .

-

-

Dissolution: Add salts to a beaker containing 800 mL of deionized water. Stir with a magnetic bar.

-

Note: The solution will cool down (endothermic dissolution) if using the trihydrate.[1]

-

-

pH Adjustment: Calibrate pH meter. Slowly add Glacial Acetic Acid while stirring until pH reaches 5.2.

-

Warning: Do not overshoot.[2] Adding NaOH to correct overshoot introduces unwanted sodium ions.

-

-

Final Volume: Transfer to a volumetric flask and top up to 1 L with water.

-

Sterilization: Autoclave at 121°C for 15 mins or filter sterilize.

Core Protocol: Nucleic Acid Precipitation

Sodium acetate is the preferred salt for DNA precipitation because it effectively neutralizes the negative charge of the sugar-phosphate backbone, allowing DNA to aggregate in ethanol.

Mechanism Visualization

Figure 2: Mechanistic pathway of Ethanol/Sodium Acetate precipitation. The reduction of water's dielectric constant by ethanol allows Na+ to bridge DNA molecules.

Technical Nuances

-

Concentration: Final concentration should be 0.3 M (1:10 dilution of the 3M stock).

-

Why pH 5.2? Acidic pH ensures the DNA backbone is protonated enough to interact with

but prevents depurination. -

Troubleshooting: If the pellet is glassy or transparent, it may be salt contamination. Wash with 70% ethanol to remove excess salts (DNA stays precipitated; salts dissolve).

Storage & Handling

Sodium Acetate Trihydrate is deliquescent in high humidity (absorbs moisture until it dissolves) and efflorescent in low humidity (loses water to become anhydrous).

-

Caking Prevention: Store in tightly sealed containers. Do not leave lids off during weighing.

-

Re-Crystallization: If a stock solution precipitates in the fridge (common with 3M), warm it to 37°C to redissolve before use. Do not shake vigorously while cold, as this can induce rapid crystal crashing.

References

-

Sigma-Aldrich. (2023).[3][4][5] Safety Data Sheet: Sodium Acetate Trihydrate. MilliporeSigma.[3][6]

-

Green, M. R., & Sambrook, J. (2012). Molecular Cloning: A Laboratory Manual (4th ed.). Cold Spring Harbor Laboratory Press. (Standard protocol for DNA precipitation).[7][8]

-

Thermo Fisher Scientific. (n.d.). Nucleic Acid Precipitation Protocol.

-

PubChem. (2023). Sodium Acetate Trihydrate Compound Summary. National Library of Medicine.

Sources

Kinetic Stability and Nucleation Dynamics of Sodium Acetate Trihydrate

Executive Summary

Sodium Acetate Trihydrate (

This guide deconstructs the thermodynamics of SAT supercooling, offering a stabilized protocol for researchers requiring reproducible thermal release profiles. We move beyond basic chemistry to address the kinetics of crystal growth and the "memory effect" of phantom nuclei.

Thermodynamics of the Metastable State

The Solubility Gap and Incongruent Melting

Unlike simple molecular solids, SAT does not melt in the traditional sense; it dissolves in its own water of crystallization at approximately

-

The Problem: At the melting point, the solubility of anhydrous sodium acetate in water is lower than the stoichiometric ratio of the trihydrate. Consequently, anhydrous salt precipitates out of the solution and settles at the bottom due to density differences (

vs. -

The Result: Upon cooling, the supernatant liquid is diluted, and the precipitated anhydrous salt is kinetically unavailable to recombine with the water. This leads to "phase segregation," reducing the latent heat capacity in subsequent cycles—a critical failure in thermal battery applications.

The Supercooling Energy Barrier

Supercooling occurs because the liquid state, while thermodynamically unstable below

Where:

- is the interfacial surface tension (solid-liquid).

- is the volume free energy difference (driving force).

In SAT, the high viscosity of the supersaturated solution and the complexity of the hydrated crystal lattice create a massive barrier to homogeneous nucleation. The liquid can remain metastable down to

Critical Experimental Protocol: Synthesis & Stabilization

To utilize SAT for rigorous research or thermal management, one must control the stoichiometry and prevent phase separation.

Reagents and Stoichiometry

-

Sodium Acetate Trihydrate (ACS Grade):

purity. -

Thickening Agent: Carboxymethyl Cellulose (CMC) or Xanthan Gum.

-

Nucleation Agent (Optional): Disodium Hydrogen Phosphate (

).[4]

The "Kill Step": Eliminating Phantom Nuclei

A common error in SAT research is insufficient heating. Microscopic crystallites ("phantom nuclei") can persist in cracks or on container walls even above

Protocol:

-

Melting: Heat the mixture to

minimum . -

Dwell Time: Hold at

for at least 30 minutes.-

Why: This ensures the complete dissolution of all anhydrous micro-crystals. If these persist, the solution will not supercool; it will spontaneously crystallize as soon as it reaches

(the "memory effect").

-

Preventing Phase Separation (Stabilization)

To prevent the anhydrous salt from settling (which ruins cycle stability), you must modify the rheology.

Stabilized Formulation:

-

SAT:

-

Water (Extra):

(to ensure full dissolution) -

CMC (Thickener):

Procedure:

-

Dissolve CMC in the extra water before adding to the molten SAT.

-

Mix under high shear to create a homogeneous gel matrix.

-

This matrix suspends the anhydrous particles, ensuring they are available for re-hydration during the crystallization phase.

Nucleation Dynamics: The Trigger Mechanism

How do we break the supercooled state on demand?

The Metal Disc (Cavitation & Frictional Nucleation)

The "clicker" found in hand warmers is often misunderstood. It is not a chemical reaction.[5]

-

Mechanism: The stainless steel disc contains microscopic fissures/cracks. When the disc is snapped, the mechanical shock and friction generate a localized zone of high pressure or cavitation.

-

Seeding: More importantly, these micro-cracks often trap tiny seed crystals that survive the heating process (due to high local pressure or capillary forces). Snapping the disc ejects these seeds into the supercooled liquid, bypassing the homogeneous nucleation barrier.

Chemical Nucleation (DSP)

For passive thermal regulation (e.g., maintaining a specific temperature range without manual intervention), researchers use Disodium Hydrogen Phosphate (DSP) .

-

Role: DSP has a lattice structure effectively isomorphous with SAT. It acts as a template, lowering the

for nucleation. -

Constraint: DSP deactivates if heated above

due to its own dehydration.

Data Summary & Visualization

Table 1: Thermophysical Properties of SAT

| Property | Value | Notes |

| Melting Point | Incongruent melting | |

| Latent Heat of Fusion | High energy density | |

| Density (Solid) | Trihydrate form | |

| Density (Liquid) | At | |

| Specific Heat (Liquid) | ||

| Max Supercooling | Down to | Without nucleation agents |

Diagram 1: The Phase Transition Cycle

This diagram illustrates the hysteresis loop and the critical "Kill Step" required for stable supercooling.

Caption: The SAT thermal cycle showing the critical heating threshold required to prevent premature crystallization.

Diagram 2: Stabilization Workflow

This workflow details the preparation of a phase-stable SAT composite using CMC.

Caption: Comparison of standard SAT melting versus the CMC-stabilized protocol to prevent anhydrous sedimentation.

References

-

Rogerson, M. A., & Cardoso, S. S. (2003). Solidification in heat packs: I. Nucleation rate. AIChE Journal. Link

-

Sandnes, B., & Rekstad, J. (2006). Supercooling of salt hydrates.[1][3][4][5][6][7][8] Solar Energy.[1][3] Link

-

Dannemand, M., et al. (2015). Experimental investigations on heat content of supercooled sodium acetate trihydrate by a simple heat loss method. Technical University of Denmark (DTU). Link

-

Hu, P., et al. (2011). Preparation and thermal properties of sodium acetate trihydrate form-stable phase change materials.[3][4][9][10] Solar Energy Materials and Solar Cells. Link

-

Mao, J., et al. (2019). Prevention of phase separation in sodium acetate trihydrate phase change materials.[1][3][4][9][11] Journal of Energy Storage. Link

Sources

- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 2. Development of sodium acetate trihydrate-ethylene glycol composite phase change materials with enhanced thermophysical properties for thermal comfort and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental Investigation on Mechanism of Latent Heat Reduction of Sodium Acetate Trihydrate Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. materiability.com [materiability.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. guidechem.com [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. Crystallisation studies of sodium acetate trihydrate – suppression of incongruent melting and sub-cooling to produce a reliable, high-performance phase-change material - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 11. research.ed.ac.uk [research.ed.ac.uk]

Sodium acetate trihydrate as a phase change material (PCM)

Technical Whitepaper: Advanced Engineering of Sodium Acetate Trihydrate (SAT) for Thermal Energy Storage

Executive Summary

Sodium Acetate Trihydrate (CH₃COONa[1][2][3]·3H₂O, hereafter SAT) represents a paradox in phase change material (PCM) engineering. While it boasts one of the highest latent heat capacities among inorganic hydrates (~264 kJ/kg), its deployment is historically plagued by two catastrophic failure modes: supercooling (failure to crystallize at

This guide moves beyond basic characterization to provide a validated engineering protocol for stabilizing SAT. We focus on the "Triad of Stabilization"—Nucleation, Thickening, and Conductivity Enhancement—transforming SAT from a laboratory curiosity into a reliable thermal battery for medical heating devices and thermal buffering systems.

Part 1: Thermophysical Characterization & The Failure Mechanism

SAT is an inorganic salt hydrate that melts at approximately 58°C. Its high energy density makes it superior to paraffins for volume-constrained applications, but its thermodynamic behavior is complex.[2]

Comparative Thermophysical Data

| Property | Pure SAT | Paraffin Wax (RT58) | Stabilized SAT Composite* |

| Melting Point ( | 58.0°C | 58.0°C | 56.5 – 57.5°C |

| Latent Heat ( | 264 kJ/kg | ~160 kJ/kg | 240 – 255 kJ/kg |

| Thermal Conductivity | 0.6 W/(m·K) | 0.2 W/(m·K) | >1.5 W/(m[4][5]·K) (w/ Graphite) |

| Density (Solid) | 1450 kg/m ³ | 880 kg/m ³ | ~1500 kg/m ³ |

| Cost Efficiency | High | Low | High |

*Composite denotes SAT + Nucleating Agent + Thickener.[1][3]

The Core Challenge: Incongruent Melting

Unlike simple organic PCMs, SAT does not merely melt; it dissolves in its own water of crystallization. However, the solubility of anhydrous sodium acetate in water at 58°C is only ~58 wt%, while SAT contains ~60.3 wt% salt.

The Consequence: Upon melting, ~2.3 wt% of the salt cannot dissolve and precipitates as high-density anhydrous sodium acetate (

Visualizing the Failure Cascade:

Figure 1: The mechanism of incongruent melting leading to cycle degradation in unmodified SAT.

Part 2: Formulation Strategy (The Solution)

To engineer a robust SAT PCM, we must intervene in the crystallization kinetics and rheology.

Suppression of Supercooling: The Nucleating Agent

Pure SAT can supercool to -20°C without freezing, storing energy indefinitely in a metastable liquid state. While useful for triggerable heat pads, this is disastrous for passive thermal buffering.

-

The Gold Standard: Disodium Hydrogen Phosphate Dodecahydrate (DSP) (

). -

Mechanism: DSP shares a similar crystal lattice structure (monoclinic) with SAT. It acts as a seed template, lowering the activation energy for nucleation.

-

Dosage: 1.0 – 5.0 wt%. (Excess DSP can reduce overall latent heat).

Prevention of Phase Separation: The Thickener

To prevent the anhydrous precipitate from settling (Fig 1), we must increase the viscosity of the melt to create a suspension matrix.

-

Mechanism: CMC forms a cross-linked hydrogel network within the molten salt. This "gel" holds the anhydrous salt particles in suspension, ensuring they remain in contact with water molecules for re-hydration during freezing.

-

Dosage: 1.0 – 3.0 wt%.

Part 3: Validated Experimental Protocol

Objective: Synthesize a thermally stable SAT composite (SAT-CMC-DSP) capable of >100 cycles with minimal degradation.

Materials:

-

Sodium Acetate Trihydrate (99% purity).

-

Carboxymethyl Cellulose (CMC, sodium salt, high viscosity).[3]

-

Deionized Water (optional, for stoichiometry adjustment).

Workflow:

-

Melting Phase:

-

Place SAT in a beaker and heat to 85°C (well above

to ensure complete dissolution of the trihydrate). -

Critical Step: If the SAT is "dry" or aged, add 1-2 mL of water per 100g to ensure full hydration.

-

-

Thickening (Viscosity Engineering):

-

While maintaining 80-85°C, slowly add CMC (2 wt%) while stirring vigorously (magnetic stirring is often insufficient; an overhead mechanical stirrer is recommended).

-

Why: Rapid addition causes clumping. Slow addition ensures a homogeneous gel matrix. Stir for 30 minutes until the solution is translucent and viscous.

-

-

Nucleation (Activation):

-

Cool the mixture to 70°C .

-

Add DSP (3 wt%) .

-

Stir for 10 minutes.

-

Caution: Do not add DSP at >85°C as it may dehydrate or degrade, losing its nucleating efficiency.

-

-

Thermal Cycling Validation:

-

Transfer a sample to a Differential Scanning Calorimeter (DSC) pan or a T-history test tube.

-

Cycle between 30°C and 70°C.

-

Success Criteria: Supercooling < 2°C; Latent heat retention > 95% after 50 cycles.

-

Optimization Logic Diagram:

Figure 2: Step-by-step synthesis workflow for stabilized SAT composite.

Part 4: Applications in Drug Development & Medical Devices

While SAT is too hot (58°C) for direct biological transport (2-8°C range), its unique properties serve specific niches in medical engineering:

Triggerable Thermal Therapy (Medical Devices)

The "flaw" of supercooling is a feature for medical devices.

-

Application: Reusable heating pads for musculoskeletal pain relief.

-

Mechanism: Pure SAT (without DSP) is used. It is melted and cooled to room temperature, remaining liquid. A mechanical trigger (metal disc) induces nucleation, instantly releasing latent heat and reaching 54-58°C.

-

Advantage: Portable, on-demand sterile heat source without electricity.

Sterilization Verification

-

Application: Thermal markers.

-

Mechanism: SAT's sharp melting point at 58°C can serve as a passive indicator that a specific temperature threshold has been breached in autoclave or sterilization processes, or as a thermal buffer to prevent rapid cooling of sensitive equipment post-sterilization.

Exothermic Reaction Control (Process Chemistry)

-

Application: Reactor safety jackets.

-

Mechanism: For synthesis reactions that require maintenance of ~60°C or protection against rapid cooling, SAT jackets provide a high-enthalpy buffer, maintaining reactor temperature significantly longer than water jackets due to the phase change plateau.

References

-

Cabeza, L. F., et al. (2011). Materials used as PCM in thermal energy storage in buildings: A review. Renewable and Sustainable Energy Reviews. Link

- Lane, G. A. (1983). Solar Heat Storage: Latent Heat Materials. CRC Press.

-

Mao, Y., et al. (2018). Experimental investigation on mechanism of latent heat reduction of sodium acetate trihydrate phase change materials. Applied Thermal Engineering.[2] Link[2]

-

Hu, Y., et al. (2011). Preparation and thermal properties of sodium acetate trihydrate as a phase change material for energy storage.[1][2][6][7][8][9][10] Solar Energy Materials and Solar Cells. Link

-

Dannemand, M., et al. (2016). Long term stability of sodium acetate trihydrate-based PCM for seasonal thermal energy storage. Applied Energy. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Experimental Investigation on Mechanism of Latent Heat Reduction of Sodium Acetate Trihydrate Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102212340A - Sodium acetate trihydrate phase change energy storage material compositions - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Thermal performance of sodium acetate trihydrate thickened with different materials as phase change energy storage material [repositori.udl.cat]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Crystallisation studies of sodium acetate trihydrate – suppression of incongruent melting and sub-cooling to produce a reliable, high-performance phas ... - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE01454K [pubs.rsc.org]

- 10. Crystallisation studies of sodium acetate trihydrate – suppression of incongruent melting and sub-cooling to produce a reliable, high-performance phase-change material - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Strategic Preparation and Quality Control of 3M Sodium Acetate (pH 5.2)

Abstract

In genomic workflows and drug development, the integrity of nucleic acid recovery is non-negotiable. 3M Sodium Acetate (pH 5.2) is the industry-standard reagent for ethanol precipitation of DNA and RNA. While the preparation seems trivial, slight deviations in molarity or pH can drastically affect recovery yields, particularly for low-copy number samples or short fragments. This application note details the thermodynamic considerations, precise stoichiometry, and sterilization protocols required to manufacture clinical-grade 3M Sodium Acetate solutions.

Chemical Principles and Mechanism of Action

To understand the preparation, one must understand the function. Sodium acetate is used because it provides monovalent cations (

Why pH 5.2?

The pKa of acetic acid is approximately 4.76. A pH of 5.2 places the solution within the optimal buffering capacity (

The "Endothermic Trap"

A common failure point in preparation is the dissolution kinetics. Dissolving Sodium Acetate Trihydrate (

-

Expert Insight: If pH is measured while the solution is cold, the reading will be inaccurate due to the temperature dependence of the Nernst equation. The solution must be returned to room temperature (

) before final pH adjustment.

Materials and Stoichiometry

Precision begins with selecting the correct salt form. The molecular weight differs significantly between the anhydrous and trihydrate forms.

Reagent Specifications

-

Sodium Acetate Trihydrate: MW 136.08 g/mol (Preferred for solubility profile).

-

Sodium Acetate Anhydrous: MW 82.03 g/mol (Hygroscopic; harder to handle).

-

Glacial Acetic Acid: 17.4 M, used for pH adjustment.

-

Solvent: Milli-Q Water (18.2 MΩ·cm) or DEPC-treated water for RNA applications.

Stoichiometric Table: Preparation for 1 Liter

| Component | Form | Mass/Volume Required | Notes |

| Sodium Acetate | Trihydrate ( | 408.24 g | Highly Endothermic upon mixing. |

| Sodium Acetate | Anhydrous | 246.09 g | Exothermic upon hydration. |

| pH Adjuster | Glacial Acetic Acid | Variable (~60-80 mL) | Do NOT use HCl. |

| Final Volume | Water | Up to 1000 mL | Adjust only after pH is stable. |

Detailed Preparation Protocol

Workflow Diagram

The following diagram outlines the critical path for preparation, highlighting the temperature control checkpoints often missed in standard protocols.

Figure 1: Critical path workflow for 3M Sodium Acetate preparation emphasizing thermodynamic control.

Step-by-Step Methodology

Step 1: Dissolution (The Thermal Management Phase)

-

Measure 408.24 g of Sodium Acetate Trihydrate .

-

Add the salt to a beaker containing 600 mL of deionized water (approx. 60% of final volume).

-

Place on a magnetic stirrer.

-

Observation: The temperature will drop significantly. The salt may stop dissolving as the water approaches saturation at low temperatures.

-

Action: Apply gentle heat (

) using the hot plate function to facilitate dissolution. Do not boil.

Step 2: pH Adjustment

-

Once fully dissolved, allow the solution to equilibrate back to

. -

Calibrate your pH meter using pH 4.01 and pH 7.00 standards.

-

Slowly add Glacial Acetic Acid while stirring.

-

Note: You are creating an acetate buffer. Using HCl to adjust pH is chemically incorrect as it introduces chloride ions (

), which can interfere with downstream enzymatic reactions or X-ray crystallography.

-

-

Adjust until pH reaches 5.2 .

Step 3: Final Volume and Sterilization

-

Transfer the solution to a graduated cylinder.

-

Add water to bring the total volume to 1 Liter .

-

Sterilization Choice:

-

For General DNA Work: Autoclave at 15 psi (

) for 20 minutes. -

For RNA/Clinical Work: Filtration through a 0.22 µm PES membrane is preferred to prevent potential leaching of metal ions from glass during autoclaving, though autoclaving is generally acceptable if DEPC-treated water was used initially.

-

Quality Control and Validation

To ensure the solution is suitable for drug development or sensitive research, the following QC checks are recommended.

Density Verification

A 3M solution has a specific density. Weighing 1 mL of the final solution is a quick check for pipetting errors during preparation.

-

Target Density:

at

RNase/DNase Contamination Check

For therapeutic applications, verify sterility.

-

Incubate 1 µg of control RNA with 5 µL of the prepared buffer at

for 1 hour. -

Run on a denaturing agarose gel.

-

Pass Criteria: No smearing or degradation of the RNA band compared to the negative control.

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Salt won't dissolve | Solution is too cold (Endothermic effect). | Heat gently to |

| pH drifts after autoclaving | Temperature difference or evaporation. | Autoclave bottles with caps slightly loose, then tighten immediately upon cooling. Check pH of a sacrificial aliquot. |

| Precipitate forms in bottle | Saturation at low storage temp. | 3M is near saturation. Store at Room Temp. If refrigerated, warm to re-dissolve before use. |

| Poor DNA recovery | pH too high (> 5.5). | Re-check pH. If pH is > 5.5, the nucleic acid backbone is not sufficiently neutralized for precipitation. |

References

-

Cold Spring Harbor Protocols. (2006). Sodium Acetate (3 M, pH 5.2).

-

[Link]

-

- Thermo Fisher Scientific. (n.d.).

- Sigma-Aldrich. (n.d.).

Application Note: Precision Crystallization of Acidic Proteins using Sodium Acetate Systems

Introduction: The Role of Acetate in Crystallogenesis

Sodium acetate is a fundamental buffering system in protein crystallography, specifically optimized for the pH range of 3.6 – 5.6 . Its utility extends beyond simple pH maintenance; the acetate ion (

Unlike phosphate buffers, which can crystallize themselves and mimic protein crystals (salt crystals), sodium acetate is highly soluble and rarely produces false positives. However, the reproducibility of crystallization experiments relies heavily on the ionic strength of the buffer. Traditional pH adjustment (titrating sodium acetate with HCl) introduces variable amounts of chloride ions, which can inadvertently alter the "salting-out" threshold.

This guide presents a Two-Component Mixing Protocol to ensure constant ionic strength, followed by a validation workflow using Hen Egg White Lysozyme (HEWL).

Scientific Principles & Mechanism

The Buffering Mechanism

The buffering capacity of sodium acetate relies on the equilibrium between the acetate ion (conjugate base) and acetic acid (conjugate acid). The pKa of acetic acid is approximately 4.76 at 25°C.

-

Optimal Range: pH 4.0 – 5.5.

-

Mechanism: At this pH, many proteins approach their isoelectric point (pI), minimizing repulsive electrostatic forces and encouraging intermolecular contacts required for crystal lattice formation.

Vapor Diffusion Dynamics

In a hanging drop experiment, water vapor diffuses from the protein drop (lower precipitant concentration) to the reservoir (higher precipitant concentration). This slowly concentrates the protein and the precipitant within the drop, moving the system from an undersaturated state into the metastable zone and finally the labile zone where nucleation occurs.

Visualizing the Crystallization Pathway

The following diagram illustrates the thermodynamic trajectory of a crystallization drop using a Sodium Acetate/NaCl system.

Figure 1: The thermodynamic trajectory of a crystallization drop. Success depends on entering the Labile Zone just long enough to nucleate, then dropping back to the Metastable Zone for growth.

Protocol 1: Precision Buffer Preparation (The "Master Mix" Method)

Crucial Note: To maintain experimental reproducibility, do not adjust the pH of a sodium acetate solution using concentrated HCl or NaOH. This alters the total ionic strength. Instead, mix equimolar stock solutions of Sodium Acetate and Acetic Acid.

Reagents Required[1][2][3][4][5][6][7][8][9]

-

Sodium Acetate Trihydrate (

, MW: 136.08 g/mol )[1] -

Glacial Acetic Acid (Liquid, 17.4 M)

-

Milli-Q Water (18.2 MΩ)

Step-by-Step Procedure

-

Prepare 1.0 M Sodium Acetate Stock:

-

Dissolve 13.61 g of Sodium Acetate Trihydrate in 80 mL of Milli-Q water.

-

Adjust volume to 100 mL . Filter through a 0.22 µm membrane.[2]

-

-

Prepare 1.0 M Acetic Acid Stock:

-

Dilute 5.75 mL of Glacial Acetic Acid into 90 mL of Milli-Q water.

-

Adjust final volume to 100 mL .

-

-

Create the Buffer (0.1 M Final Concentration):

-

To make 100 mL of 0.1 M buffer at a specific pH, mix the volumes listed in Table 1 below, then add water to reach 100 mL.

-

Table 1: Mixing Table for 0.1 M Sodium Acetate Buffer (25°C)

| Target pH | Volume of 1.0 M Na-Acetate (mL) | Volume of 1.0 M Acetic Acid (mL) | Volume of Water (mL) |

| 3.6 | 0.75 mL | 9.25 mL | 90.0 mL |

| 4.0 | 1.80 mL | 8.20 mL | 90.0 mL |

| 4.2 | 2.65 mL | 7.35 mL | 90.0 mL |

| 4.6 | 4.90 mL | 5.10 mL | 90.0 mL |

| 5.0 | 7.05 mL | 2.95 mL | 90.0 mL |

| 5.6 | 9.10 mL | 0.90 mL | 90.0 mL |

Protocol 2: Crystallization of Lysozyme (Validation System)

This protocol uses Chicken Egg White Lysozyme (HEWL) as a robust standard to validate the buffer system and technique.

Reagents

-

Protein: Lysozyme powder (Sigma L6876 or equivalent).

-

Buffer: 0.1 M Sodium Acetate, pH 4.6 (prepared above).

-

Precipitant: Sodium Chloride (NaCl).[3]

-

Hardware: 24-well VDX plate, siliconized cover slides, vacuum grease.

Workflow Diagram

Figure 2: Step-by-step workflow for setting up a hanging drop vapor diffusion experiment.

Detailed Steps

-

Reservoir Preparation:

-

Prepare a gradient of NaCl in the 24-well plate.

-

Row A: 1.0 mL of 0.1 M NaOAc pH 4.6 + 0.6 M NaCl .

-

Row B: 1.0 mL of 0.1 M NaOAc pH 4.6 + 1.0 M NaCl .

-

Row C: 1.0 mL of 0.1 M NaOAc pH 4.6 + 1.4 M NaCl .

-

Row D: 1.0 mL of 0.1 M NaOAc pH 4.6 + 1.8 M NaCl .

-

-

Protein Preparation:

-

Dissolve Lysozyme at 30 mg/mL in 0.02 M Sodium Acetate pH 4.6.

-

Note: The protein buffer concentration (0.02 M) is lower than the reservoir buffer (0.1 M) to allow the reservoir to control the final pH.

-

Critical Step: Centrifuge the protein solution at 10,000 x g for 10 minutes or filter (0.22 µm) to remove amorphous aggregates that induce uncontrolled precipitation.

-

-

Drop Setup:

-

Apply a rim of vacuum grease to the top of the wells.

-

Pipette 2 µL of Protein Solution onto the center of a siliconized cover slide.

-

Pipette 2 µL of Reservoir Solution (from the well below) into the protein drop. Do not mix vigorously; gentle aspiration is sufficient.

-

-

Incubation:

-

Invert the slide and press firmly onto the greased well to seal.

-

Store at 20°C (Room Temperature).

-

Crystals should appear within 24–48 hours.

-

Troubleshooting & Optimization

Use the table below to interpret results after 48 hours.

| Observation | Diagnosis | Corrective Action |

| Clear Drop | Undersaturated | Increase protein concentration (to 50 mg/mL) or increase NaCl concentration. |

| Heavy Precipitate | Supersaturated (Labile) | Dilute protein by 50%. Reduce NaCl concentration. |

| Phase Separation | Oil droplets visible | High salt/detergent effect. Add 5% Glycerol or switch to PEG-based precipitant. |

| Shower of Micro-crystals | Nucleation too fast | Reduce protein concentration. Move to 4°C to slow kinetics. |

| 3D Tetragonal Crystals | Success | Harvest for X-ray diffraction. |

References

-

Hampton Research. User Guide: Sodium Acetate Buffer Preparation. Retrieved from [Link]

-

Bergfors, T. M. (2009). Protein Crystallization.[4][2][5][3][6][1][7][8][9][10] International Union of Crystallography.

-

McPherson, A. (1982). Preparation and Analysis of Protein Crystals.[5][3][8] John Wiley & Sons.

Sources

- 1. Sodium acetate buffer - Sharebiology [sharebiology.com]

- 2. hamptonresearch.com [hamptonresearch.com]

- 3. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. moodle2.units.it [moodle2.units.it]

- 5. Sodium Acetate Buffer Protocol and preparation [diagnopal.ca]

- 6. mcshan.chemistry.gatech.edu [mcshan.chemistry.gatech.edu]

- 7. Main Page/BPHS 4090/Lysozyme Crystallization - Physics Wiki [physwiki.apps01.yorku.ca]

- 8. Sodium acetate buffer solution for molecular biology [sigmaaldrich.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

Application Note: Precision RNA Recovery using Sodium Acetate Precipitation

Executive Summary

In the high-stakes environment of drug development and transcriptomics, RNA integrity and purity are non-negotiable. While column-based purification is common, ethanol precipitation using Sodium Acetate (NaOAc) remains the "gold standard" for concentrating RNA and removing specific contaminants (polysaccharides, proteins) that spin columns often miss.

This guide moves beyond basic recipes to explain the physicochemical causality of the protocol. It provides a self-validating Standard Operating Procedure (SOP) designed to maximize yield and A260/280 ratios for downstream applications like RNA-seq, RT-qPCR, and in vitro translation.

The Physicochemical Mechanism

To master RNA precipitation, one must understand the interaction between dielectric constants and Coulombic shielding . RNA is naturally polar and soluble in water due to its negatively charged phosphate backbone.

The "Salting Out" Phenomenon

-

Charge Neutralization: Water molecules form a hydration shell around the RNA, preventing aggregation. Sodium Acetate (NaOAc) dissociates into Na⁺ and OAc⁻. The Na⁺ cations interact with the PO₄⁻ groups on the RNA backbone, neutralizing the charge.[1]

-

Dielectric Constant Reduction: Water has a high dielectric constant (~80), making it difficult for Na⁺ and PO₄⁻ to bind tightly. Adding Ethanol (dielectric constant ~24) drastically lowers the solvent's ability to shield charges.

-

Aggregation: With the shielding reduced, Na⁺ ions bind effectively to the RNA.[1] The neutralized RNA molecules become hydrophobic, aggregate, and precipitate out of the solution.

Why pH 5.2?

Standard NaOAc is adjusted to pH 5.2 for two critical reasons:

-

Hydrolysis Prevention: RNA is susceptible to alkaline hydrolysis. An acidic environment stabilizes the phosphodiester bonds.

-

Solubility Dynamics: At pH 5.2, RNA remains protonated and stable, while specific contaminants (like some proteins) may have altered solubility profiles that assist in their separation during the wash steps.

Visualization: The Precipitation Mechanism

Figure 1: The physicochemical cascade of RNA precipitation. Lowering the solvent dielectric constant allows Na+ ions to neutralize the RNA backbone, forcing aggregation.

Strategic Salt Selection

While Sodium Acetate is the standard, it is not always the correct choice. Use the table below to validate your experimental design.

| Salt Agent | Concentration (Final) | Best Application | Contraindications |

| Sodium Acetate (NaOAc) | 0.3 M (pH 5.2) | General Purpose. Routine RNA/DNA recovery.[2] Best for RT-PCR & Translation. | Do not use if high SDS is present (NaCl is better).[3] |

| Lithium Chloride (LiCl) | 0.8 M - 2.5 M | RNA Specificity. Precipitates RNA but not DNA or proteins. Removes translation inhibitors.[2] | Inhibits Translation. Chloride ions inhibit protein synthesis.[2] Must wash pellet thoroughly. |

| Ammonium Acetate (NH₄OAc) | 2.0 M - 2.5 M | Removing dNTPs. Good for preparing RNA for end-labeling. | Inhibits Kinases. Do not use for T4 Polynucleotide Kinase reactions.[2] |

| Sodium Chloride (NaCl) | 0.2 M | Detergent Removal. Keeps SDS soluble in EtOH, preventing it from co-precipitating.[2][3] | Less efficient for general RNA recovery than NaOAc. |

Standard Operating Procedure (SOP)

Objective: Recover high-purity RNA from an aqueous solution.

Reagents

-

3M Sodium Acetate (pH 5.2): Dissolve sodium acetate trihydrate in DEPC-treated water. Adjust pH with glacial acetic acid.[4] Autoclave.

-

100% Ethanol (Molecular Biology Grade): Ice cold (-20°C).

-

70% Ethanol: Freshly prepared with DEPC-water.

-

Glycogen (Optional): 20 mg/mL stock (Molecular Biology Grade).

Protocol Workflow

Figure 2: Decision-based workflow for RNA precipitation, including the critical glycogen decision point for low-yield samples.

Step-by-Step Methodology

-

Volume Assessment: Measure the volume of your RNA sample.[5][6]

-

Salt Addition: Add 0.1 volume of 3M Sodium Acetate (pH 5.2).

-

Example: If sample is 400 µL, add 40 µL NaOAc.

-

-

Co-precipitant (Critical for Low Yields): If RNA concentration is low (<20 µg total or dilute), add 1 µL Glycogen (20 mg/mL). This provides a visible pellet and improves recovery efficiency [1].[7][8][9]

-

Solvent Addition: Add 2.5 to 3 volumes of ice-cold 100% Ethanol. Vortex thoroughly.

-

Note: Isopropanol (0.6 - 1 volume) can be used for large volumes, but it is more likely to co-precipitate salts [2].

-

-

Precipitation: Incubate at -20°C for at least 1 hour.

-

Pro-Tip: Overnight incubation at -20°C maximizes yield for small RNAs (microRNAs). -80°C can freeze the solution, trapping RNA in ice crystals and reducing pellet formation efficiency upon spinning.

-

-

Centrifugation: Centrifuge at ≥12,000 x g for 30 minutes at 4°C.

-

Orientation: Place tube hinge facing out. The pellet will form on the hinge side.

-

-

Wash: Carefully decant supernatant.[5][10] Add 1 mL 70% Ethanol . Centrifuge at 12,000 x g for 5 minutes.

-

Why? This step solubilizes the salts (NaOAc) while keeping the RNA precipitated.

-

-

Elution: Remove ethanol. Air-dry for 5-10 minutes (do not over-dry or RNA becomes insoluble). Resuspend in RNase-free water or TE Buffer.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| No Visible Pellet | Low RNA concentration.[1] | Use Glycogen or Linear Polyacrylamide (LPA) as a carrier.[1][10] Paint the tube hinge with a marker to locate the invisible pellet. |

| Low A260/230 Ratio | Salt or Ethanol contamination.[1][6][9][10][11] | Perform a second wash with 70% Ethanol.[7][9][11] Ensure the pellet is dry (ethanol-free) before resuspension. |

| Slow Resuspension | Pellet over-dried. | Incubate at 55°C for 10 minutes. Avoid drying in a vacuum centrifuge (SpeedVac) for too long. |

| DNA Contamination | NaOAc precipitates both DNA/RNA.[3][6][9][11] | Treat sample with DNase I prior to precipitation, or use Lithium Chloride precipitation (if translation inhibition is not a concern) [3]. |

References

-

Thermo Fisher Scientific. Glycogen, RNA grade - Application Note. Retrieved from

-

Green, M. R., & Sambrook, J. (2020).[5] Precipitation of RNA with Ethanol.[1][2][3][5][6][7][9][10][12] Cold Spring Harbor Protocols.[5] Retrieved from

-

Bitesize Bio. Ethanol Precipitation of DNA and RNA: An Authoritative Guide. Retrieved from

-

Rio, D. C., et al. (2010). Purification of RNA using TRIzol (TRI Reagent). Cold Spring Harbor Protocols.[5] Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. genelink.com [genelink.com]

- 4. Sodium Acetate (3 M, pH 5.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 5. cshprotocols.cshlp.org [cshprotocols.cshlp.org]

- 6. researchgate.net [researchgate.net]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. Sodium Acetate Precipitation of Small Nucleic Acids | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. Clean up your act: DNA and RNA purity — BioEcho Life Sciences [bioecho.com]

- 12. researchgate.net [researchgate.net]

Step-by-step guide to making a sodium acetate buffer

From Benchtop Purification to HPLC Applications

Abstract & Utility

Sodium acetate buffers are ubiquitous in molecular biology and chromatography due to their effective buffering capacity in the mildly acidic range (pH 3.6–5.6). Their primary utility lies in nucleic acid precipitation (where high ionic strength facilitates DNA/RNA aggregation), protein crystallization , and as a mobile phase modifier in HPLC/LC-MS to control ionization states.

This guide moves beyond generic recipes, offering a rigorous, error-proof approach to buffer preparation. It addresses the most common source of experimental failure: the confusion between anhydrous and trihydrate forms of sodium acetate, and provides two distinct protocols based on your specific precision requirements.

Scientific Foundation

The Chemistry of Buffering